molecular formula C12H7ClFNO2 B6340981 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% CAS No. 1214371-98-8

2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95%

Cat. No. B6340981
CAS RN: 1214371-98-8
M. Wt: 251.64 g/mol
InChI Key: NHTOOMCOAHTLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2-fluorophenyl)nicotinic acid (2-C5FNA) is a fluorinated organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of organic dyes, as well as in the production of polymers and other materials. In addition, 2-C5FNA has been used in the development of new drugs, as well as in the study of biochemical and physiological processes.

Mechanism of Action

2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters in the brain. By inhibiting MAO, 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% increases the levels of neurotransmitters, such as serotonin and dopamine, which can lead to improved mood and behavior.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to improved mood and behavior. In addition, 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of cholesterol and triglycerides in the blood.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% in laboratory experiments is its ability to inhibit MAO, which can lead to improved mood and behavior. However, there are some limitations to using 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% in laboratory experiments. For example, the compound is highly reactive and can be difficult to handle in the laboratory. In addition, 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% is a toxic compound and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% in scientific research. These include further studies into its effects on neurotransmitter levels and its potential use in the treatment of depression and other mental health disorders. In addition, 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% could be used to study the effects of MAO inhibitors on other biochemical and physiological processes. Finally, further research into the synthesis of 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% and its use in the production of polymers and other materials could lead to new applications for the compound.

Synthesis Methods

2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% can be synthesized by the reaction of 2-chloro-5-fluorobenzoic acid and nicotinic acid in the presence of a base, such as sodium hydroxide. The reaction is carried out at a temperature of 80-90°C for a period of two to three hours. The reaction is complete when the reaction mixture is cooled and the product is isolated by filtration.

Scientific Research Applications

2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% has been used in numerous scientific research applications. It has been used in the synthesis of drugs, such as anticonvulsants, antipsychotics, and antidepressants. It has also been used in the synthesis of organic dyes, as well as in the production of polymers and other materials. In addition, 2-Chloro-5-(2-fluorophenyl)nicotinic acid, 95% has been used in the development of new drugs, as well as in the study of biochemical and physiological processes.

properties

IUPAC Name

2-chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-9(12(16)17)5-7(6-15-11)8-3-1-2-4-10(8)14/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTOOMCOAHTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673421
Record name 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid

CAS RN

1214371-98-8
Record name 2-Chloro-5-(2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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